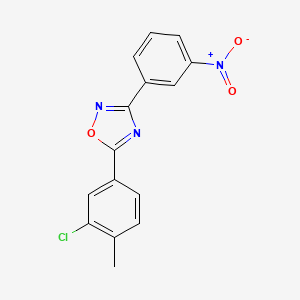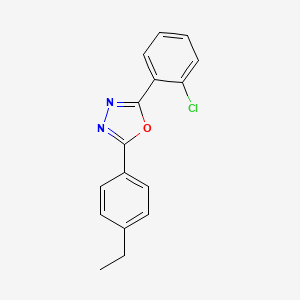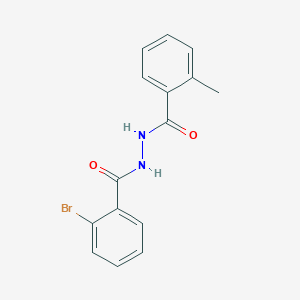![molecular formula C17H16IN3O5 B5836968 2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5836968.png)
2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-6-iodo-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EINCPA and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of EINCPA is not fully understood. However, studies have shown that EINCPA inhibits the growth of cancer cells by inducing apoptosis. EINCPA has been shown to induce the expression of pro-apoptotic proteins, including Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, including Bcl-2.
Biochemical and Physiological Effects
EINCPA has been shown to have various biochemical and physiological effects. Studies have shown that EINCPA can inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, EINCPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
EINCPA has several advantages and limitations for lab experiments. One of the advantages is that it has potent antitumor activity against various cancer cell lines. Additionally, EINCPA has been shown to induce apoptosis, which is a desirable effect in cancer treatment. However, one of the limitations is that the mechanism of action of EINCPA is not fully understood, which makes it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for the study of EINCPA. One of the future directions is to study the mechanism of action of EINCPA in more detail to optimize its use in cancer treatment. Additionally, studies could be conducted to determine the efficacy of EINCPA in animal models of cancer. Furthermore, studies could be conducted to determine the toxicity of EINCPA in humans to determine its potential use in clinical trials.
Conclusion
In conclusion, EINCPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EINCPA has been synthesized using various methods and has been studied extensively for its potential applications in cancer treatment. EINCPA has potent antitumor activity against various cancer cell lines and has been shown to induce apoptosis. However, the mechanism of action of EINCPA is not fully understood, which makes it difficult to optimize its use in cancer treatment. There are several future directions for the study of EINCPA, including studying its mechanism of action in more detail, determining its efficacy in animal models of cancer, and determining its toxicity in humans.
Synthesemethoden
EINCPA can be synthesized using various methods, including the reaction of 2-ethoxy-6-iodo-4-nitrophenyl acetate with hydrazine hydrate in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-ethoxy-6-iodo-4-nitrophenyl acetate with hydrazine hydrate in the presence of sodium acetate. The reaction mixture is stirred for several hours, and the resulting product is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
EINCPA has been studied extensively for its potential applications in various fields. One of the primary areas of research is cancer treatment. Studies have shown that EINCPA has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, EINCPA has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells.
Eigenschaften
IUPAC Name |
[2-ethoxy-6-iodo-4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16IN3O5/c1-3-25-16-9-12(8-15(18)17(16)26-11(2)22)10-19-20-13-4-6-14(7-5-13)21(23)24/h4-10,20H,3H2,1-2H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJAAERQBMNGSK-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])I)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16IN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(trifluoromethyl)benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5836925.png)




![5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5836966.png)
![methyl 3-[(2-nitrobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5836969.png)
![5-{[4-(1-naphthyl)-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B5836998.png)